molecular formula C15H23N3O3 B2524061 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide CAS No. 1396794-45-8

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2524061
CAS No.: 1396794-45-8
M. Wt: 293.367
InChI Key: DCYPSZHJMIMAMY-UHFFFAOYSA-N
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Description

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a cyclopropyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrrolidinone moiety and the cyclopropyl group. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amine group to form the piperidine structure.

    Acylation Reactions: Addition of the acetyl group to the nitrogen atom of the piperidine ring.

    Cyclopropanation: Introduction of the cyclopropyl group through cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.

    Biological Studies: Examination of its effects on biological systems and its potential as a drug candidate.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Pharmaceutical Development: Exploration of its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidine-4-carboxamide.

    Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone moiety, such as 1-cyclopropyl-5-oxopyrrolidin-3-yl derivatives.

    Cyclopropyl Compounds: Compounds featuring the cyclopropyl group, such as cyclopropylamines.

Uniqueness

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10(19)17-6-4-11(5-7-17)15(21)16-12-8-14(20)18(9-12)13-2-3-13/h11-13H,2-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPSZHJMIMAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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